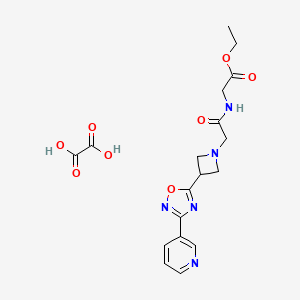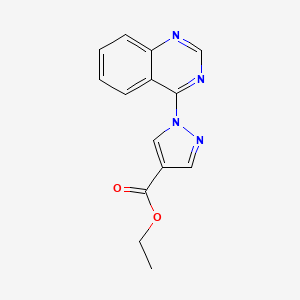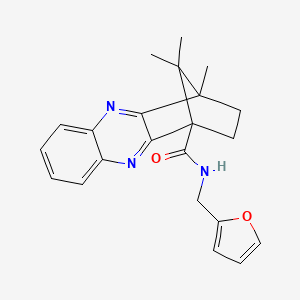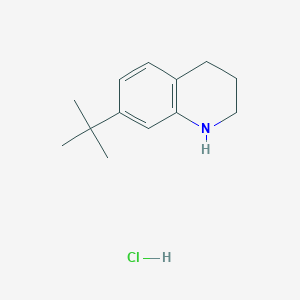
Ethyl 2-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, an oxadiazole ring, and an azetidine ring. These features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would contain several rings (pyridine, oxadiazole, azetidine), along with other functional groups. The exact structure would need to be confirmed through techniques like NMR spectroscopy or X-ray crystallography .科学的研究の応用
Synthesis Techniques and Applications
Synthesis of Aryl-1,3,4-Oxadiazolyl Acetic Acids : Research led by Janda (2001) describes the synthesis of ethyl aryloxadiazolylacetates via acylation and thermal degradation methods. This process is noted for its efficiency and potential in creating compounds with anti-inflammatory and analgesic activities, as well as in the synthesis of new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).
Antimicrobial Screening of Quinoline-Oxadiazole Derivatives : A study by Desai and Dodiya (2014) discusses the synthesis of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds demonstrated significant antibacterial activity against various strains, highlighting their potential in antimicrobial applications (Desai & Dodiya, 2014).
Development of Novel Acetamides for Biological Assessment : A 2019 study by Karpina et al. focused on synthesizing acetamides with 1,2,4-oxadiazole cycles for biological assessment. This research represents a step forward in developing functionalized triazolo[4,3-a]pyridine derivatives for potential pharmacological applications (Karpina et al., 2019).
Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives : Nagender et al. (2016) synthesized pyrazolo[3,4-b]pyridine-based compounds, demonstrating significant anticancer activity against human cancer cell lines. This highlights the potential of such compounds in developing new anticancer agents (Nagender et al., 2016).
Learning and Memory Facilitation : A study by Li Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory in mice, revealing that certain compounds can significantly enhance these cognitive functions (Li Ming-zhu, 2012).
Antibacterial Study of N-Substituted Derivatives : Khalid et al. (2016) conducted a study on N-substituted derivatives of 1,3,4-oxadiazoles, showing moderate to significant antibacterial activity, which suggests their potential in developing new antibacterial agents (Khalid et al., 2016).
将来の方向性
The future research directions for this compound could be quite broad, depending on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, its synthesis, and its reactivity. If it’s intended for use in biological research or as a drug, studies could focus on its mechanism of action, its efficacy, and its safety .
特性
IUPAC Name |
ethyl 2-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4.C2H2O4/c1-2-24-14(23)7-18-13(22)10-21-8-12(9-21)16-19-15(20-25-16)11-4-3-5-17-6-11;3-1(4)2(5)6/h3-6,12H,2,7-10H2,1H3,(H,18,22);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJKFOZQSZQMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CC(C1)C2=NC(=NO2)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2629648.png)

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine](/img/structure/B2629654.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2629655.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide](/img/structure/B2629656.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2629660.png)
![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)
![N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2629663.png)
![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)